(R)-2-Aminohex-5-enoic acid
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Overview
Description
®-2-Aminohex-5-enoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) attached to the second carbon of a hex-5-enoic acid chain. This compound is notable for its chiral center, which gives it specific stereochemical properties. The ®-configuration indicates that the compound is the right-handed enantiomer.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Aminohex-5-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as hex-5-enoic acid.
Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as enzymatic resolution or chiral chromatography are employed.
Industrial Production Methods: In industrial settings, the production of ®-2-Aminohex-5-enoic acid may involve:
Biocatalysis: Using enzymes to catalyze the amination process, ensuring high enantioselectivity.
Chemical Synthesis: Employing chemical catalysts and chiral auxiliaries to achieve the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions: ®-2-Aminohex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The double bond in the hex-5-enoic acid chain can be reduced to form saturated amino acids.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents like acyl chlorides or anhydrides.
Major Products:
Oxidation Products: Oximes, nitriles.
Reduction Products: Saturated amino acids.
Substitution Products: Amides, esters.
Scientific Research Applications
®-2-Aminohex-5-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Aminohex-5-enoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: It can act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, modulating biological responses.
Pathways Involved: Pathways such as amino acid metabolism and neurotransmitter synthesis.
Comparison with Similar Compounds
Lysine: Another amino acid with a similar structure but lacks the double bond.
Ornithine: Similar in structure but differs in the position of the amino group.
Citrulline: An intermediate in the urea cycle, structurally similar but with different functional groups.
Uniqueness: ®-2-Aminohex-5-enoic acid is unique due to its specific stereochemistry and the presence of a double bond, which imparts distinct chemical reactivity and biological activity compared to other amino acids.
Properties
IUPAC Name |
(2R)-2-aminohex-5-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-3-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSWHDAHNWWMEG-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC[C@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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